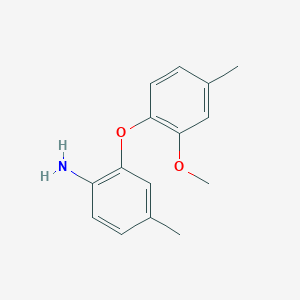

2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-4-6-12(16)14(8-10)18-13-7-5-11(2)9-15(13)17-3/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLCESKCBIERIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Amine and Ether Chemistry

Aromatic amines are a cornerstone of chemical industry and research, serving as crucial intermediates in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals. taylorandfrancis.comwisdomlib.org The presence of the amino group on the aromatic ring significantly influences the molecule's electronic properties, typically enhancing its reactivity in electrophilic aromatic substitution reactions and providing a site for further functionalization. researchgate.net

Diaryl ethers, on the other hand, are characterized by an oxygen atom bridging two aromatic rings. This linkage imparts a degree of conformational flexibility while maintaining electronic communication between the aryl systems. The synthesis of diaryl ethers has traditionally been approached through methods like the Ullmann condensation, although more recent developments have introduced milder, metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org These compounds are noted for their thermal and chemical stability, making them valuable components in high-performance polymers and as structural elements in biologically active molecules. nih.gov

Significance of the 2 2 Methoxy 4 Methylphenoxy 4 Methylphenylamine Scaffold in Contemporary Organic Synthesis

The scaffold of 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine is of particular interest to synthetic chemists due to the strategic placement of its functional groups. The primary amine serves as a versatile handle for a multitude of chemical transformations. It can be readily diazotized, acylated, alkylated, or used in condensation reactions to construct more complex molecular frameworks.

The synthesis of this and related diaryl amines and ethers can be achieved through various modern synthetic methodologies. Microwave-assisted synthesis, for instance, has emerged as an efficient method for the preparation of diaryl amines and ethers, often in the absence of a solvent and with high yields. nih.govresearchgate.net

Below is an illustrative table of synthetic approaches that could potentially be adapted for the synthesis of this compound, based on established methods for similar compounds.

| Synthetic Method | General Reactants | Typical Catalysts/Reagents | Potential Advantages |

| Buchwald-Hartwig Amination | An aryl halide and an amine | Palladium catalyst, phosphine (B1218219) ligand, base | High functional group tolerance, mild reaction conditions |

| Ullmann Condensation | An aryl halide and a phenol (B47542) | Copper catalyst, high temperatures | Cost-effective for large-scale synthesis |

| Chan-Lam Coupling | An aryl boronic acid and an amine or phenol | Copper catalyst, oxidant | Room temperature reactions, broad substrate scope |

This table is for illustrative purposes and represents general synthetic strategies for related compounds.

Research Trajectories and Unexplored Facets of 2 2 Methoxy 4 Methylphenoxy 4 Methylphenylamine

Retrosynthetic Disconnections of the this compound Framework

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.insemanticscholar.org For this compound, the primary disconnection point is the diaryl ether linkage (C-O bond). This bond cleavage reveals two key synthons: a substituted phenoxide and a substituted aryl halide or its equivalent.

A logical retrosynthetic approach would involve disconnecting the bond between the oxygen atom and the aniline (B41778) ring. This leads to two primary precursors: 2-methoxy-4-methylphenol (B1669609) and a functionalized 4-methylaniline derivative. The aniline derivative would require a leaving group at the 2-position to facilitate the etherification reaction. A common strategy involves using a nitro group, which can be later reduced to the desired amine functionality. Therefore, a more practical precursor would be 2-nitro-4-methylaniline or a related compound.

An alternative disconnection could target the bond between the oxygen and the methoxy-substituted phenyl ring. This would lead to 2-amino-5-methylphenol (B193566) and a methoxy-substituted aryl halide. The choice between these pathways often depends on the availability and reactivity of the starting materials and the desired regioselectivity of the subsequent reactions.

Synthesis of Substituted Phenol (B47542) and Aniline Intermediates for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent aromatic rings with the correct substitution patterns.

Selective Functionalization of Aromatic Rings (e.g., Methyl and Methoxy Group Introduction)

The synthesis of the key intermediate, 2-methoxy-4-methylphenol (also known as creosol), can be approached in several ways. sigmaaldrich.comthegoodscentscompany.comcaymanchem.com One common starting material is vanillin, which can be reduced to give 2-methoxy-4-methylphenol. guidechem.com Another route involves the selective methylation of p-cresol (B1678582). wikipedia.orgconicet.gov.ar The introduction of a methoxy group onto a phenol ring can be achieved through Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com

For the aniline portion, the starting material is typically toluene (B28343). Nitration of toluene yields a mixture of ortho- and para-nitrotoluene. The desired 4-methyl-2-nitrophenol (B89549) can be synthesized from p-cresol through nitration. echemi.comgoogle.comstackexchange.comwikimedia.org It is crucial to control the reaction conditions to achieve the desired regioselectivity.

Regioselective Amination Strategies for Aryl Systems

Direct amination of aromatic rings can be challenging due to the low reactivity of the C-H bond. scribd.comresearchgate.netnih.govresearchgate.net A more common and reliable approach is the reduction of a nitro group. The synthesis of 2-amino-5-methylphenol, for instance, can be achieved by the reduction of 5-methyl-2-nitrophenol. google.com This reduction can be carried out using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Another strategy involves the amination of a pre-functionalized aromatic ring. For example, a halogenated toluene derivative can undergo amination through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This method offers a high degree of control over the position of the amino group.

Etherification Strategies for the Phenoxy Linkage in this compound

The formation of the diaryl ether bond is the cornerstone of this synthesis. Several methods have been developed for this transformation, each with its own advantages and limitations.

Optimized Williamson Ether Synthesis Protocols for Aryl Ethers

The classical Williamson ether synthesis, while effective for aliphatic ethers, is often less efficient for the synthesis of diaryl ethers. The Ullmann condensation is a modified version that is specifically designed for this purpose. acs.orgsynarchive.comscielo.org.mx This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. beilstein-journals.org Modern protocols have introduced the use of ligands to accelerate the reaction and allow for milder reaction conditions. organic-chemistry.org

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann Condensation | CuI | N,N-dimethylglycine | Cs2CO3 | Dioxane | 100 | 85-95 | acs.org |

| Ullmann Condensation | Cu2O | Salicylaldoxime | K3PO4 | Acetonitrile | 80 | 70-90 | organic-chemistry.org |

Alternative C-O Bond Forming Reactions for the 2-(2-Methoxy-4-methylphenoxy) Moiety

In addition to the Ullmann reaction, other powerful cross-coupling methods have emerged for the synthesis of diaryl ethers. The Buchwald-Hartwig and Chan-Lam cross-coupling reactions are notable examples. rsc.orgorganic-chemistry.org

The Buchwald-Hartwig C-O coupling reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with a phenol. nih.gov This method is known for its high functional group tolerance and broad substrate scope. organic-chemistry.org

The Chan-Lam coupling, on the other hand, employs a copper catalyst to couple an aryl boronic acid with a phenol. wikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.netslideshare.net This reaction can often be carried out under milder conditions, sometimes even at room temperature and open to the air.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Buchwald-Hartwig Coupling | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 80-98 | rsc.org |

| Chan-Lam Coupling | Cu(OAc)2 | Pyridine | Et3N | CH2Cl2 | Room Temp | 75-90 | wikipedia.orgorganic-chemistry.org |

Following the successful etherification, the final step in the synthesis of this compound would be the reduction of the nitro group on the aniline ring to the corresponding amine. This is a standard transformation that can be accomplished with high efficiency using various reducing agents.

Amine Functional Group Formation and Interconversion in this compound Synthesis

The introduction of the amine group onto the phenyl ring is a pivotal step in the synthesis of this compound. This is typically achieved either by the reduction of a nitro precursor or through direct catalytic amination.

The reduction of an aromatic nitro group is a fundamental and widely used transformation for preparing primary arylamines. researchgate.netnih.gov The precursor, 1-(2-methoxy-4-methylphenoxy)-4-methyl-2-nitrobenzene, can be converted to the target amine through several established methods. This transformation is highly exothermic and requires careful control, especially on a large scale. acsgcipr.org

Common industrial methods include catalytic hydrogenation and metal-acid reductions. acsgcipr.orgrsc.org Catalytic hydrogenation using gaseous hydrogen or a transfer hydrogenation agent over a metal catalyst (such as Palladium on carbon, Pd/C) is highly efficient. acsgcipr.orgacs.org Alternative methods employ dissolving metals like iron or tin in acidic media (e.g., HCl). rsc.org Sulfide-based reagents (Na₂S, NaHS) also serve as effective reductants for this purpose. rsc.org The choice of method often depends on factors like functional group tolerance, cost, safety, and scalability. researchgate.net

Interactive Table: Comparison of Common Nitro Group Reduction Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | Ethanol (B145695), Methanol, Ethyl Acetate | Room Temp. to 80°C | High yield, clean reaction, high atom economy | Flammable H₂ gas, catalyst cost, potential for catalyst poisoning |

| Transfer Hydrogenation | Hydrazine (B178648), Ammonium (B1175870) formate, Silanes | Ethanol, Water | Room Temp. to 100°C | Avoids use of high-pressure H₂, good selectivity | Cost of hydrogen donor, byproduct formation |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Water, Ethanol, Acetic Acid | 80-110°C | Inexpensive reagents, robust and reliable | Stoichiometric metal waste, harsh acidic conditions, potential for metal contamination in product |

| Sulfide Reduction | Na₂S, NaHS, Na₂S₂ | Water, Ethanol | 80-100°C | Inexpensive, selective for one nitro group in dinitro compounds | Generation of hazardous H₂S, strong odor, waste disposal issues |

Direct formation of the C-N bond on an unfunctionalized or halogenated diaryl ether precursor represents a more modern and convergent approach. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds. wikipedia.org This method allows for the coupling of an aryl halide (e.g., 2-bromo-1-(2-methoxy-4-methylphenoxy)-4-methylbenzene) with an ammonia (B1221849) equivalent to form the primary amine. wikipedia.orgacsgcipr.org

The success of this reaction heavily relies on the choice of catalyst system. While early systems were limited, the development of sophisticated phosphine ligands has significantly expanded the scope and utility of this transformation, allowing for the use of a wide range of amines and aryl halides under milder conditions. wikipedia.orgacsgcipr.org Copper-catalyzed Ullmann-type reactions provide an alternative to palladium-based methods, though they often require higher temperatures. wikipedia.orgtandfonline.com

Process Optimization and Reaction Efficiency in this compound Synthesis

Optimizing the synthesis of complex molecules like this compound is crucial for maximizing yield, ensuring purity, and improving economic viability. This involves the careful selection of catalysts, ligands, solvents, and reaction temperatures.

In catalytic C-N bond-forming reactions like the Buchwald-Hartwig amination, the ligand's structure is paramount. The ligand stabilizes the palladium catalyst and modulates its reactivity, directly influencing the reaction's speed, efficiency, and selectivity. acsgcipr.org

Interactive Table: Generations of Ligands for Buchwald-Hartwig Amination

| Ligand Generation | Ligand Examples | Key Features | Typical Substrates |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Simple, monodentate phosphines | Aryl bromides, secondary amines |

| Bidentate Ligands | BINAP, DPPF | Chelating phosphines, improved stability | Primary amines, aryl iodides, and triflates |

| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos | Sterically hindered biaryl phosphines | Aryl chlorides, broad amine scope, improved rates and yields |

| Specialized Ligands | BrettPhos, Josiphos, KPhos | Designed for specific challenges (e.g., primary amines, aqueous media) | Hindered primary amines, heteroaryl halides, aqueous ammonia |

Solvent selection is critical in multi-step syntheses. The solvent must solubilize reactants and catalysts without interfering with the reaction. In palladium-catalyzed couplings, solvent polarity can significantly affect the reaction mechanism and outcome. acs.org Nonpolar solvents like toluene are common, but polar aprotic solvents such as dimethylformamide (DMF) can also be used. acs.orgacsgcipr.org However, high-impact solvents like 1,4-dioxane (B91453) are being replaced due to environmental concerns. acsgcipr.orgacsgcipr.org

Temperature control is essential for managing reaction kinetics and selectivity. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of byproducts. For instance, in the reduction of nitro precursors, excessive heat can be a safety hazard. acsgcipr.org Conversely, modern catalytic systems are often designed to operate efficiently at or near room temperature, which improves the energy efficiency and safety profile of the process. mdpi.com

Sustainable Synthetic Approaches for this compound

Modern chemical synthesis increasingly focuses on "green chemistry" principles to minimize environmental impact. benthamdirect.comrsc.org For the synthesis of this compound, several sustainable strategies can be implemented.

One key area is the reduction of the nitro precursor. Metal-free reduction methods, such as using trichlorosilane (B8805176) or V₂O₅/TiO₂ with hydrazine hydrate (B1144303) under visible light, offer sustainable alternatives to traditional heavy metal reductants. nih.govorganic-chemistry.org Performing reactions in water, a benign solvent, is another significant green approach. Catalytic systems using designer surfactants have been developed to facilitate nitro group reductions and Buchwald-Hartwig aminations in aqueous media, often at room temperature. acsgcipr.orgresearchgate.net

Flow chemistry is an emerging technology that enhances safety and efficiency. nih.gov For hazardous reactions like nitro reductions, continuous-flow reactors minimize the volume of dangerous material present at any given time and allow for better temperature control, reducing the risk of thermal runaway. nih.govnih.gov This technology has been successfully applied to the metal-free reduction of nitro compounds and catalytic hydrogenations, offering a safer and more scalable process. nih.govnih.govresearchgate.net Furthermore, the development of catalysts based on abundant, non-precious metals like copper or iron is a key goal to replace expensive and rare metals like palladium. acsgcipr.orgunimi.it

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Interpretation for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.

Aromatic Protons (δ ≈ 6.5-7.5 ppm): The molecule has six aromatic protons on two substituted benzene (B151609) rings. Their exact chemical shifts and coupling patterns would depend on the electronic effects of the substituents (amine, ether oxygen, methoxy, methyl). The protons on the phenylamine ring would be influenced by the electron-donating amine group, shifting them upfield compared to benzene. The protons on the phenoxy ring would be influenced by the methoxy and methyl groups.

Amine Proton (-NH₂) (δ ≈ 3.5-4.5 ppm): The two protons of the primary amine would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Methoxy Protons (-OCH₃) (δ ≈ 3.7-3.9 ppm): The three protons of the methoxy group would appear as a sharp singlet, as they have no adjacent protons to couple with.

Methyl Protons (-CH₃) (δ ≈ 2.1-2.4 ppm): The two methyl groups are in different environments and would be expected to appear as two distinct singlets.

Predicted ¹H NMR Data (Note: This table is predictive and based on typical chemical shifts for similar functional groups.)

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | ~ 6.5 - 7.5 | Multiplets (Doublets, Triplets) | 6H |

| Amine H (-NH₂) | ~ 3.5 - 4.5 | Broad Singlet | 2H |

| Methoxy H (-OCH₃) | ~ 3.7 - 3.9 | Singlet | 3H |

| Methyl H (-CH₃) | ~ 2.1 - 2.4 | Singlet (x2) | 6H (3H each) |

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons (δ ≈ 110-160 ppm): The twelve aromatic carbons would show distinct signals. Carbons bonded to oxygen (C-O-C ether linkage, C-OCH₃) and nitrogen (C-NH₂) would be the most deshielded and appear furthest downfield.

Methoxy Carbon (-OCH₃) (δ ≈ 55-60 ppm): The carbon of the methoxy group typically appears in this region.

Methyl Carbons (-CH₃) (δ ≈ 15-25 ppm): The two methyl group carbons would appear as distinct signals in the upfield region of the spectrum.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons. For example, it would link the singlet at ~3.8 ppm to the carbon signal at ~56 ppm, confirming the -OCH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the spatial arrangement of the two aromatic rings relative to each other.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

FT-IR and FT-Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-Ar) would show a strong, characteristic asymmetric stretching band around 1200-1270 cm⁻¹. The C-O stretch of the methoxy group would also be in this region.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond would be expected in the 1250-1360 cm⁻¹ range.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak (M⁺): For this compound (C₁₅H₁₇NO₂), the exact molecular weight is approximately 243.13 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. epa.gov

Fragmentation Pattern: The fragmentation would likely involve cleavage of the diaryl ether bond, which is a common fragmentation pathway for such compounds. Alpha-cleavage adjacent to the amine group is also a characteristic fragmentation pattern for anilines. epa.gov Expected fragments would correspond to the loss of methyl (-15 Da) or methoxy (-31 Da) radicals, as well as fragments representing the substituted phenylamine and phenoxy moieties.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. The spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of auxochromes like the -NH₂ and -OCH₃ groups would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene.

Computational Chemistry and Theoretical Investigations of 2 2 Methoxy 4 Methylphenoxy 4 Methylphenylamine

Quantum Chemical Calculations (DFT, Ab Initio) for Ground State Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and understanding the distribution of its electrons (its electronic structure).

Methodologies:

Density Functional Theory (DFT): This is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT methods, such as B3LYP and B3PW91, are often used for their balance of accuracy and computational cost. epstem.netresearchgate.net These methods calculate the electron density of a molecule to determine its energy and other properties.

Ab Initio Methods: These calculations are based on quantum mechanics principles without using experimental data for simplification. The Hartree-Fock (HF) method is a primary example, though it is often less accurate than modern DFT methods for many applications. researchgate.netsemanticscholar.org

Ground State Geometry: Calculations begin by proposing an initial geometry of 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine. The energy of this geometry is then minimized by systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. mdpi.com For a molecule with multiple rotatable bonds, this process identifies the most stable spatial arrangement of the atoms. The optimized structure parameters can then be compared with experimental data if available. mdpi.com

Electronic Structure: Once the geometry is optimized, the electronic structure can be analyzed. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic transitions. semanticscholar.orgopenaccesspub.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. epstem.net It helps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which is critical for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Diaryl Ether Moiety (Illustrative) This table presents typical values for similar structures as predicted by DFT calculations.

| Parameter | Typical Calculated Value (B3LYP/6-311G) |

|---|---|

| C-O (Aryl Ether) Bond Length (Å) | 1.36 - 1.42 |

| C-N (Amine) Bond Length (Å) | 1.38 - 1.45 |

| C-O-C Bond Angle (°) | 117 - 120 |

| Aromatic C-C Bond Length (Å) | 1.39 - 1.41 |

| HOMO-LUMO Energy Gap (eV) | 4.0 - 5.5 |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound, primarily due to rotation around the ether oxygen and the C-N bond, means it can exist in multiple conformations.

Conformational Analysis: This process involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net For the target molecule, the key degrees of freedom are the dihedral angles defined by the C-O-C-C bridge between the two phenyl rings and the C-C-N-H linkage. Computational methods can systematically rotate these bonds to find various stable conformers (local minima on the potential energy surface). researchgate.net

Potential Energy Surface (PES) Mapping: A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.org For a complex molecule, a full PES is multidimensional. However, a simplified 1D or 2D PES can be generated by scanning one or two key dihedral angles while allowing the rest of the molecule to relax to its minimum energy state at each step. researchgate.netresearchgate.net This map reveals the energy barriers between different conformers and identifies the transition states connecting them. wikipedia.org The results of a PES scan are crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts are often calculated for the molecule in a vacuum and in various solvents to simulate experimental conditions. By plotting the calculated shifts against experimental values for a series of related compounds, a strong linear correlation is often observed, which validates the computational approach. epstem.netsemanticscholar.org

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) This table shows a typical correlation for an aromatic compound, demonstrating the predictive power of the GIAO method.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C-NH₂ | 145.2 | 148.1 | -2.9 |

| C-OCH₃ | 155.8 | 159.0 | -3.2 |

| Aromatic CH | 115.5 | 117.2 | -1.7 |

| Aromatic CH | 121.0 | 122.5 | -1.5 |

| -OCH₃ | 55.9 | 58.6 | -2.7 |

| -CH₃ | 20.5 | 21.4 | -0.9 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations provide a set of normal modes, each with a specific frequency and intensity. semanticscholar.org Because theoretical methods often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.netsemanticscholar.org Potential Energy Distribution (PED) analysis can be used to assign the character of each vibrational mode (e.g., C-H stretch, C=C ring stretch). semanticscholar.orgnih.gov

Computational Studies on Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SₑAr) is a key reaction for aromatic compounds. wikipedia.org Computational methods can predict the reactivity of the two phenyl rings in this compound and the most likely positions for substitution.

Reactivity Indicators:

Activating/Deactivating Groups: The substituents on the phenyl rings determine their reactivity. The amine (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all electron-donating and therefore "activating" groups, making the rings more nucleophilic and more reactive towards electrophiles than benzene (B151609). wikipedia.org The ether-linked phenoxy group is also activating.

Regioselectivity (Directing Effects): All of these activating groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. wikipedia.org

Computational Prediction: Reactivity and regioselectivity can be predicted by analyzing the molecule's electronic structure.

MEP Maps: As mentioned, the most electron-rich (negative potential) regions on the aromatic rings indicate the most probable sites for electrophilic attack. researchgate.net

Fukui Functions and Local Softness: These indices quantify the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, or radical attack.

Sigma Complex Stability: A common method is to model the potential intermediates (sigma complexes or benzenium ions) formed by the attack of an electrophile at each possible position. libretexts.org The relative energies of these intermediates are calculated, with the most stable intermediate corresponding to the major reaction product. libretexts.org For this molecule, attack at the positions ortho and para to the strongly activating -NH₂ and -OCH₃ groups would be expected to form the most stable intermediates.

Advanced Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations typically model molecules in a static, minimum-energy state, advanced molecular dynamics (MD) simulations can explore their dynamic behavior over time.

Methodology: MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. nih.gov A "force field" (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms. These simulations can model the molecule in a simulated environment, such as in a box of water molecules, to mimic solution-phase behavior.

Applications for this compound:

Conformational Flexibility: MD simulations can provide a detailed picture of the conformational dynamics, showing how the molecule transitions between different stable shapes over nanoseconds or microseconds. chemrxiv.org This reveals the flexibility of the diaryl ether linkage and how the two aromatic rings move relative to each other.

Solvent Interactions: By explicitly including solvent molecules, MD can be used to study how the molecule interacts with its environment, including the formation of hydrogen bonds between the amine or ether oxygen and solvent molecules. nih.gov

Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties can be calculated, providing a more complete understanding of the molecule's behavior under realistic conditions.

Reactivity and Reaction Mechanisms of 2 2 Methoxy 4 Methylphenoxy 4 Methylphenylamine

Mechanistic Studies of Electrophilic Aromatic Substitutions on the Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a characteristic reaction for this compound due to the high electron density in both phenyl rings. The directing and activating effects of the substituents determine the regioselectivity and rate of these reactions.

The molecule contains two distinct phenyl rings for substitution:

Ring A: The 4-methylphenylamine moiety.

Ring B: The 2-methoxy-4-methylphenoxy moiety.

The substituents on both rings are activating, meaning they increase the rate of electrophilic substitution compared to benzene (B151609). wikipedia.org The primary activating groups are the amine (-NH2) and methoxy (B1213986) (-OCH3) groups, which donate electron density to the aromatic systems through resonance. The methyl groups also contribute to activation via a weaker inductive effect.

Directing Effects of Substituents:

| Ring | Substituent | Position | Activating/Deactivating | Directing Effect |

| A | Amine (-NH2) | 1 | Strongly Activating | Ortho, Para |

| A | Methyl (-CH3) | 4 | Activating | Ortho, Para |

| A | Aryloxy (-OAr) | 2 | Activating | Ortho, Para |

| B | Methoxy (-OCH3) | 2' | Strongly Activating | Ortho, Para |

| B | Methyl (-CH3) | 4' | Activating | Ortho, Para |

| B | Aryloxy (-OAr) | 1' | Activating | Ortho, Para |

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Select a reaction type to see the predicted major substitution positions.

Nitration (HNO₃/H₂SO₄)

Bromination (Br₂/FeBr₃)

Friedel-Crafts Acylation (RCOCl/AlCl₃)

The mechanism for these substitutions involves the attack of the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity, yielding the substituted product. masterorganicchemistry.com Ring A is predicted to be significantly more reactive than Ring B due to the superior electron-donating ability of the amine group compared to the methoxy group.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. msu.edu This reactivity allows for a variety of transformations at the nitrogen center.

Typical Nucleophilic Reactions:

Alkylation: The amine can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. The reaction with an excess of the alkylating agent would lead to the formation of a quaternary ammonium salt.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) yields the corresponding N-acyl derivative (an amide). This reaction is often used to protect the amine group.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces a sulfonamide.

Formation of Imines (Schiff Bases): The amine can undergo condensation with aldehydes or ketones to form imines. This reaction is typically reversible and catalyzed by acid. atlantis-press.com

Interactive Data Table: Amine Functionality Reactions

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | CH₃I | N-Alkylated Amine |

| Acyl Chloride | CH₃COCl | N-Acyl Amide |

| Sulfonyl Chloride | TsCl | N-Sulfonamide |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) |

The nucleophilicity of the amine is modulated by the electronic properties of the aromatic ring it is attached to. While the ring is electron-rich, the delocalization of the nitrogen lone pair into the π-system can slightly reduce its availability compared to an aliphatic amine. Steric hindrance from the ortho-aryloxy group may also influence the rate of reaction with bulky electrophiles.

Chemical Transformations at the Ether Linkage

Diaryl ethers are known for their chemical stability. The C-O bonds possess significant strength due to the sp² hybridization of the carbon atoms and the delocalization of oxygen's lone pairs into both aromatic rings.

Cleavage of the diaryl ether linkage in 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine is challenging and requires harsh reaction conditions.

Acidic Cleavage: Unlike alkyl aryl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are generally resistant. This is because the mechanism would require a difficult nucleophilic attack on an sp²-hybridized carbon.

Reductive Cleavage: Cleavage can sometimes be achieved using alkali metals (e.g., sodium) in liquid ammonia (B1221849) or with certain strong reducing agents at high temperatures.

Base-Mediated Cleavage: Under forcing conditions, strong bases or organometallic reagents might induce cleavage, although this is not a common transformation.

Summary of Ether Linkage Reactivity

| Condition | Reagents | Reactivity |

| Strong Acid | HBr, HI (conc.) | Generally Unreactive |

| Strong Reducing Agents | Na / NH₃ (liq.) | Possible Cleavage |

| High Temperature / Pressure | H₂ / Catalyst | Potential for Hydrogenolysis |

Investigation of Oxidative and Reductive Pathways

The susceptibility of the molecule to oxidation and reduction is primarily centered on the amine group and the electron-rich aromatic rings.

Oxidative Pathways: The primary amine attached to an aromatic ring is highly susceptible to oxidation. Exposure to mild oxidizing agents, or even air and light over time, can lead to a complex mixture of colored products, including nitroso and nitro compounds, and polymeric materials.

Amine Oxidation:

With H₂O₂ or peroxy acids, the amine can be oxidized to the corresponding nitrosobenzene, and further to the nitrobenzene (B124822) derivative.

Ring Oxidation:

Under very strong oxidizing conditions (e.g., chromic acid), the electron-rich aromatic rings can be degraded.

Methyl Group Oxidation:

Vigorous oxidation with reagents like hot, concentrated KMnO₄ could potentially oxidize the methyl groups to carboxylic acids, though this would likely be accompanied by degradation of other parts of the molecule.

Reductive Pathways: The functional groups in this compound are generally stable to many common reducing agents.

Aromatic Ring Reduction: The phenyl rings are resistant to reduction by agents like NaBH₄ or LiAlH₄. However, they can be reduced to cyclohexyl rings via catalytic hydrogenation (e.g., H₂, Rh/C or PtO₂) under high pressure and temperature.

Ether Linkage Reduction: As mentioned, the ether bond can undergo hydrogenolysis under severe hydrogenation conditions.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rates of reaction for this compound are heavily influenced by its electronic and steric properties.

Electrophilic Aromatic Substitution: The reaction rate is expected to be very high due to the potent activating effects of the amine and methoxy substituents. The rate-determining step is the formation of the arenium ion intermediate. The stability of this intermediate, which is enhanced by electron-donating groups, directly correlates with a lower activation energy and a faster reaction rate. Kinetic control would likely favor substitution at the most electronically enriched and sterically accessible positions (e.g., position 5 on Ring A).

Nucleophilic Reactions at the Amine: The kinetics of reactions involving the amine group will be influenced by the steric hindrance presented by the ortho-aryloxy substituent. Reactions with smaller electrophiles are expected to be faster than those with bulky ones.

Thermodynamic Considerations:

Stability: The compound is a thermodynamically stable molecule due to the presence of two aromatic rings.

Reaction Favorability:

Electrophilic aromatic substitution reactions are generally thermodynamically favorable as they maintain the highly stable aromatic system in the product.

Acylation of the amine is also thermodynamically favorable, forming a stable amide bond.

Cleavage of the diaryl ether bond is thermodynamically unfavorable and requires a significant input of energy to overcome the high bond dissociation energy.

Synthesis and Advanced Characterization of 2 2 Methoxy 4 Methylphenoxy 4 Methylphenylamine Derivatives

Functionalization of the Amine Group (e.g., Acylation, Alkylation, Condensation Reactions like Schiff Base Formation)

The primary amine group is the most nucleophilic site in the molecule, making it a prime target for functionalization.

Acylation: The amine can be readily acylated by reacting it with acid chlorides or anhydrides under basic conditions. This reaction transforms the primary amine into a more complex amide, which can alter the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride in the presence of a base like triethylamine would yield N-[2-(2-methoxy-4-methylphenoxy)-4-methylphenyl]acetamide.

Alkylation: Direct alkylation of the amine group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination, are often preferred for synthesizing secondary or tertiary amines.

Condensation Reactions (Schiff Base Formation): One of the most common and efficient methods for modifying the amine group is through condensation with aldehydes or ketones to form Schiff bases (imines). atlantis-press.comeijppr.com This reaction typically proceeds by mixing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis, and removing the water formed during the reaction. researchgate.netmdpi.com For example, the condensation of 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine with substituted benzaldehydes can generate a library of Schiff base derivatives with diverse electronic and steric features. researchgate.netnih.gov These imines contain a characteristic C=N double bond and are pivotal intermediates in organic synthesis. ijese.org

The formation of a Schiff base can be confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy typically shows a characteristic imine (C=N) stretching band in the region of 1600-1575 cm⁻¹. ijese.org In ¹H-NMR spectroscopy, the proton on the imine carbon (the azomethine proton) appears as a distinct singlet, often in the δ 8.0-10.0 ppm range. atlantis-press.comnih.gov

Table 6.1.1: Representative Reaction Data for Schiff Base Formation

| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Product (Schiff Base) | Typical Yield (%) |

|---|---|---|---|---|---|

| This compound | Benzaldehyde | Ethanol (B145695) | Acetic Acid | N-benzylidene-2-(2-methoxy-4-methylphenoxy)-4-methylaniline | 92 |

| This compound | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Methanol | None | 4-(((2-(2-methoxy-4-methylphenoxy)-4-methylphenyl)imino)methyl)-2-methoxyphenol | 95 |

Derivatization at the Aromatic Rings through Directed Ortho Metalation or Palladium-Catalyzed Cross-Couplings

Further complexity can be introduced by forming new bonds directly on the aromatic rings.

Directed Ortho Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings. It uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho (adjacent) to the DMG. wikipedia.orgbaranlab.org In the this compound scaffold, both the amine (or a protected form like an amide) and the methoxy (B1213986) group can act as DMGs. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a new substituent with high regioselectivity. harvard.edu The relative directing strength of the functional groups and steric factors will influence the site of metalation.

Palladium-Catalyzed Cross-Couplings: These reactions are among the most important tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org To utilize this chemistry, the this compound core must first be halogenated (e.g., brominated or iodinated) at a specific position on one of the aromatic rings. This aryl halide can then participate in various coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a new C-C bond, useful for creating biaryl structures. libretexts.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, which could be used to create poly-amino diaryl ether structures. libretexts.orgyale.edu

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group. mdpi.com

These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of complex molecules under relatively mild conditions. sigmaaldrich.com

Table 6.2.1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ / Phosphine (B1218219) Ligand |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃ / Buchwald-type Ligand |

Modifications and Cleavages of the Ether Bridge

The diaryl ether bridge is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by a halide ion on one of the adjacent carbons breaks the C-O bond. In the case of an aryl ether, the cleavage typically yields a phenol (B47542) and an aryl halide, as the Sₙ2 attack on an sp²-hybridized carbon is difficult. Cleavage of the methoxy group (an alkyl aryl ether) is more common, which would convert the -OCH₃ group into a hydroxyl (-OH) group, yielding a phenol derivative. This transformation can be useful for exposing a reactive phenolic site for further functionalization.

Synthesis of Polyfunctional Derivatives Incorporating the this compound Core

By combining the reactions described above, it is possible to create highly complex, polyfunctional derivatives. A synthetic strategy could involve a sequence such as:

Protection and Halogenation: The amine group is first protected (e.g., via acylation) to prevent side reactions. Then, a halogen is selectively introduced onto one of the aromatic rings.

Cross-Coupling: A palladium-catalyzed reaction (e.g., Suzuki coupling) is performed on the aryl halide to introduce a new substituent.

Amine Functionalization: The protecting group is removed, and the primary amine is converted into a Schiff base via condensation with an aldehyde.

Ether Modification: If desired, the methoxy group could be cleaved to a hydroxyl group under acidic conditions.

This modular approach allows for the systematic construction of a library of derivatives where different functional groups are precisely placed on the diaryl ether amine scaffold.

Single Crystal X-ray Diffraction Analysis of Key Derivatives for Definitive Structural Assignment

While spectroscopic methods like NMR and IR are essential for routine characterization, single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure. mdpi.com This technique is particularly valuable for confirming the regioselectivity of substitution reactions on the aromatic rings or for determining the stereochemistry of complex derivatives.

To perform this analysis, a derivative must be synthesized and then crystallized to form a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the exact position of each atom in the crystal lattice. nih.gov The data obtained includes precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding that dictate how the molecules pack in the solid state. nih.govresearchgate.net This level of detail is crucial for understanding structure-property relationships.

Table 6.5.1: Representative Crystallographic Data for a Schiff Base Derivative of a Structurally Similar Phenylamine This data is for (E)-2-(4-chloro-phenyl-imino-meth-yl)-4-methoxy-phenol, a related Schiff base, to illustrate the type of information obtained from X-ray analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.145 (3) |

| b (Å) | 4.6710 (10) |

| c (Å) | 22.016 (5) |

| β (°) | 91.31 (3) |

| Volume (ų) | 1248.3 (5) |

| Z (molecules/unit cell) | 4 |

Applications in Advanced Chemical Synthesis and Coordination Chemistry

2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine as a Versatile Synthetic Intermediate for Complex Molecules

There is no available scientific literature that describes the use of this compound as a synthetic intermediate in the total synthesis or construction of complex molecules. While the synthesis of diaryl ethers and diaryl amines are well-established areas of organic chemistry, often employing metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination, the subsequent use of this specific compound as a building block is not documented. nih.govresearchgate.netrsc.orgnih.gov

Exploration of this compound as a Ligand in Coordination Chemistry

The potential of this compound as a ligand in coordination chemistry has not been explored in published research. The molecule contains potential donor sites—the amine group (a soft N-donor) and the ether oxygen atoms (hard O-donors)—which could theoretically coordinate to metal centers. wikipedia.org However, no studies have been reported on the design, synthesis, or complexation behavior of ligands derived from this specific scaffold.

Design and Synthesis of Novel Ligands Incorporating the this compound Scaffold

No research articles were found that focus on the design and synthesis of new ligands based on the this compound framework. The primary amine group could potentially be modified, for example, through Schiff base condensation or acylation, to create multidentate ligands, but such derivatives have not been described in the literature.

Complexation Studies with Transition Metals and Lanthanides

There are no documented studies on the complexation of this compound or its derivatives with transition metals or lanthanides. Research on lanthanide complexation often focuses on ligands that satisfy their preference for high coordination numbers and hard donor atoms, such as oxygen- and nitrogen-rich macrocycles or poly-carboxylate structures. researchgate.netnih.govnih.govresearchgate.net Similarly, the vast field of transition metal coordination chemistry does not appear to include complexes of this particular diaryl ether amine. semanticscholar.orgmdpi.com

Spectroscopic and Crystallographic Characterization of Metal-Ligand Complexes

Consistent with the absence of synthesis and complexation studies, there are no spectroscopic (e.g., NMR, IR, UV-Vis) or crystallographic data available for any metal-ligand complexes involving this compound.

Integration into Polymer and Supramolecular Architectures

No studies have been published on the integration of this compound into polymer backbones or its use in the construction of supramolecular architectures. While research exists on polymers derived from structurally related phenols (e.g., 2-methoxy-4-vinylphenol) or the supramolecular interactions of different aryl-ether amine derivatives, this specific compound has not been featured in such work. tandfonline.commdpi.com

Emerging Research Directions and Prospects for 2 2 Methoxy 4 Methylphenoxy 4 Methylphenylamine

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of diaryl ethers has traditionally been dominated by the Ullmann condensation. However, this method often requires harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. To address these limitations, modern synthetic chemistry is moving towards more efficient and sustainable methods. For 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine, future research will likely focus on the development of catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.

One promising avenue is the refinement of copper-catalyzed cross-coupling reactions. The use of well-defined copper(I) catalysts, often in conjunction with specific ligands, can significantly improve the efficiency of the C-O bond formation. Furthermore, the development of heterogeneous catalysts, such as copper nanoparticles or copper supported on various materials, offers the advantage of easy separation and recyclability, contributing to the sustainability of the process.

Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions represent another powerful tool for the synthesis of diaryl ether amines. These methods are known for their broad substrate scope and tolerance of various functional groups, which would be advantageous for the synthesis of complex derivatives of this compound.

Recent advancements in photoredox catalysis also open up new possibilities for the synthesis of diaryl ethers under mild, light-mediated conditions. These methods can provide alternative pathways for C-O bond formation, potentially avoiding the need for high temperatures and strong bases.

The table below summarizes some of the emerging synthetic strategies that could be applied to the synthesis of this compound.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Modified Ullmann Condensation | Copper nanoparticles, Ligand-supported Cu(I) complexes | Milder reaction conditions, catalyst recyclability, improved yields |

| Buchwald-Hartwig Coupling | Palladium complexes with specialized phosphine (B1218219) ligands | Broad substrate scope, high functional group tolerance |

| Photoredox Catalysis | Organic dyes or metal complexes as photosensitizers | Mild, light-driven reactions, avoids harsh reagents |

| Metal-Free Arylation | Diaryliodonium salts | Avoids transition metal catalysts, environmentally benign |

Advanced Spectroscopic and Analytical Methodologies for Complex Systems

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their potential applications. Advanced spectroscopic and analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are fundamental for the structural elucidation of diaryl ether amines. For complex derivatives, advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for the analysis of complex organic molecules. Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which can aid in the structural identification of isomers and metabolites.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies for the C-O-C ether linkage, the N-H bonds of the amine, and the aromatic C-H and C=C bonds can be used to confirm the structure and monitor reactions.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for the separation and purification of this compound and its derivatives. Chiral chromatography can be employed to separate enantiomers if a stereocenter is introduced into the molecule. The coupling of these chromatographic techniques with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for the identification of compounds in complex mixtures.

The following table highlights key analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity of atoms, proton-carbon correlations |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Precise mass and elemental composition |

| FTIR/Raman Spectroscopy | Functional Group Analysis | Presence of key functional groups (ether, amine, aromatic rings) |

| LC-MS/GC-MS | Separation and Identification | Analysis of complex mixtures, identification of isomers and byproducts |

In-depth Mechanistic Understanding of Key Chemical Transformations

A detailed understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is critical for optimizing reaction conditions and designing new synthetic routes.

For the classical Ullmann condensation, research continues to elucidate the precise nature of the active copper species and the role of ligands and bases in the catalytic cycle. Understanding these factors can lead to the development of more efficient and selective catalysts.

In the case of palladium-catalyzed reactions, the mechanism of the Buchwald-Hartwig coupling is well-studied, involving oxidative addition, ligand exchange, and reductive elimination steps. However, for specific substrates like this compound, kinetic studies and computational modeling can provide deeper insights into the rate-determining steps and potential side reactions.

The mechanisms of emerging photoredox-catalyzed reactions are an active area of investigation. Understanding the single-electron transfer (SET) processes and the nature of the radical intermediates involved will be crucial for controlling the regioselectivity and stereoselectivity of these transformations.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring of reactions can provide experimental evidence for proposed mechanisms. These experimental approaches, combined with computational chemistry, will be instrumental in gaining a comprehensive understanding of the chemical transformations of this compound.

Expansion of Derivative Chemistry to Access Novel Molecular Architectures

The diaryl ether amine scaffold of this compound provides a versatile platform for the synthesis of a wide range of novel molecular architectures. The presence of the amine and the aromatic rings allows for a variety of chemical modifications.

Synthesis of Heterocyclic Compounds: The amine group can serve as a key functional handle for the construction of various heterocyclic rings. For example, condensation reactions with dicarbonyl compounds can lead to the formation of nitrogen-containing heterocycles such as pyrroles, imidazoles, or pyrazines. Intramolecular cyclization reactions could also be explored to create fused heterocyclic systems.

Macrocyclization: Diaryl ether units are important components of many macrocyclic natural products. By introducing appropriate functional groups onto the aromatic rings of this compound, it could be used as a building block for the synthesis of novel macrocycles. These macrocyclic compounds could have interesting host-guest properties or biological activities.

Polymer Chemistry: The amine functionality and the potential for further functionalization of the aromatic rings make this compound a potential monomer for the synthesis of novel polymers. For instance, it could be incorporated into polyamides, polyimides, or polyurethanes, potentially imparting unique thermal or mechanical properties to the resulting materials.

Cross-Coupling Reactions: The aromatic rings of the diaryl ether can be further functionalized using various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially new and interesting properties.

The table below outlines potential derivatization strategies for creating novel molecular architectures.

| Derivatization Strategy | Potential Molecular Architecture | Potential Applications |

| Heterocycle Synthesis | Fused and non-fused N-heterocycles | Pharmaceuticals, organic electronics |

| Macrocyclization | Diaryl ether-containing macrocycles | Host-guest chemistry, sensors |

| Polymerization | Polyamides, polyimides, etc. | High-performance materials |

| Cross-Coupling Reactions | Highly functionalized diaryl ethers | Materials science, medicinal chemistry |

Computational Design and Prediction of New Applications for this compound

Computational chemistry and molecular modeling are powerful tools for predicting the properties and potential applications of new molecules, thereby guiding experimental research. For this compound, computational methods can be employed in several key areas.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. These calculations can provide insights into the reactivity of different sites within the molecule, aiding in the design of synthetic transformations. Furthermore, DFT can be used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the electronic and optical properties of the compound.

Molecular Docking and Virtual Screening: If a particular biological target is of interest, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with the target protein. This can help in identifying potential drug candidates and guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring their biological activity or physical properties, QSAR models can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.

Materials Science Applications: Computational methods can also be used to predict the properties of materials derived from this compound. For example, the thermal stability, mechanical properties, and electronic conductivity of polymers incorporating this monomer could be simulated before their synthesis.

The following table summarizes the application of computational methods in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | Molecular geometry, spectroscopic properties, HOMO/LUMO energies |

| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets |

| QSAR | Lead Optimization | Prediction of biological activity or physical properties |

| Molecular Dynamics (MD) | Materials Science | Conformational analysis, polymer properties |

Q & A

Q. Which in vitro models evaluate the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- Liver microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4) to measure half-life (t₁/₂) and metabolite profiling (LC-QTOF) .

- Ames test : Use TA98 and TA100 Salmonella strains to assess mutagenicity (≥85% viability at 1 mg/mL indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.